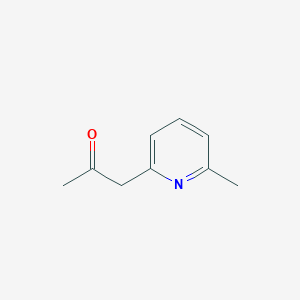

1-(6-methylpyridin-2-yl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJVNUQJPHXFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341273 | |

| Record name | 1-(6-Methyl-2-pyridinyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65702-08-1 | |

| Record name | 1-(6-Methyl-2-pyridinyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65702-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Development for 1 6 Methylpyridin 2 Yl Propan 2 One

Chemo- and Regioselective Synthetic Pathways to the 1-(6-methylpyridin-2-yl)propan-2-one Core Structure

The precise construction of the this compound scaffold hinges on synthetic methods that can control both chemical reactivity (chemoselectivity) and positional substitution (regioselectivity) on the pyridine (B92270) ring.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridyl Ketone Synthesis

Palladium catalysis stands as a cornerstone for the formation of C-C bonds in the synthesis of aryl and heteroaryl ketones. These methods offer a powerful means to couple pyridine precursors with appropriate acylating agents or their equivalents.

One prominent strategy involves the carbonylative coupling of heteroaryl halides or triflates with various partners. For instance, a palladium-catalyzed approach has been developed for the carbonylative functionalization of arenes to form ketones using aryl- and vinyl-triflates. nih.gov This reaction generates highly reactive N-acyl pyridinium (B92312) salts as Friedel–Crafts acylating agents, a process facilitated by the use of a large bite-angle phosphine (B1218219) ligand like Xantphos. nih.govrsc.org This methodology allows for the efficient synthesis of ketones from broadly available (hetero)arenes, aryl/vinyl triflates, and carbon monoxide. nih.gov

Another relevant palladium-catalyzed reaction is the coupling of aryl boronic acids with carbon monoxide, which provides a mild and efficient route to symmetrical diaryl ketones at atmospheric pressure. liv.ac.uk While this produces symmetrical ketones, the underlying principle of acylpalladium intermediate formation is applicable. A more direct approach involves the coupling of an organometallic reagent with an activated carboxylic acid derivative or, more commonly, the coupling of a heteroaryl halide with an organometallic partner in the presence of carbon monoxide.

A particularly relevant example is the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib. chemicalbook.comgoogle.comgoogle.com This synthesis employs a palladium-catalyzed coupling between 5-acetyl-2-methylpyridine (B16504) and 4-bromophenyl methyl sulfone. chemicalbook.comgoogle.com The reaction is effectively catalyzed by a system comprising a palladium source, such as palladium(II) acetylacetonate (B107027) (Pd(acac)₂), and a bulky phosphine ligand like Xantphos, with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like 1-methyl-pyrrolidin-2-one (NMP). chemicalbook.comgoogle.com This demonstrates a robust method for forging the C-C bond necessary for the ketone structure, achieving high yields. chemicalbook.com

The table below summarizes representative conditions for palladium-catalyzed synthesis of pyridyl ketone derivatives.

| Catalyst System | Reactants | Base | Solvent | Conditions | Yield | Reference |

| Pd(acac)₂ / Xantphos | 5-Acetyl-2-methylpyridine, 4-Bromophenyl methyl sulfone | K₃PO₄ | NMP | 100°C, 18 h | 91% | chemicalbook.com |

| Pd(OAc)₂ / DPPP | Phenylboronic acid | - | Acetone | 40°C, 20 h | 31% | liv.ac.uk |

| Pd(II) Complexes | Di(2-pyridyl) ketone, Iodobenzene | - | - | - | - | acs.org |

Organometallic Reagent-Mediated Approaches to C-C Bond Formation in this compound Precursors

Organometallic reagents, such as Grignard and organolithium compounds, are fundamental tools for C-C bond formation. Their application in the synthesis of pyridyl ketones often involves the addition of the organometallic species to a pyridine derivative bearing an electrophilic carbon.

A highly effective route involves the reaction of a pyridine carbonitrile with a Grignard reagent. For example, the synthesis of the closely related isomer, 1-(6-methylpyridin-2-yl)propan-1-one, was achieved by reacting 6-methylpyridine-2-carbonitrile (B28785) with ethylmagnesium bromide. vulcanchem.com This reaction proceeds via nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate to yield the ketone. This method demonstrates a practical and high-yielding application of Grignard chemistry for preparing pyridyl ketones from readily available nitrile precursors. vulcanchem.com To synthesize the target compound, this compound, a similar strategy could be envisioned starting from 2-(chloromethyl)-6-methylpyridine (B1584554) and reacting it with an appropriate acetyl anion equivalent, or by reacting 2-lithio-6-methylpicoline with an acetylating agent like acetic anhydride.

The research findings for a Grignard-based synthesis of a pyridyl ketone are detailed in the table below.

| Pyridine Precursor | Grignard Reagent | Catalyst/Additive | Solvent | Conditions | Yield | Reference |

| 6-Methylpyridine-2-carbonitrile | Ethylmagnesium bromide | Copper(I) bromide | THF | -70°C to RT, 2.5 h | 66% | vulcanchem.com |

Radical-Mediated Synthetic Routes to this compound

Radical chemistry offers an alternative disconnection approach for synthesizing complex molecules, often displaying unique reactivity and functional group tolerance compared to traditional two-electron pathways. nih.gov The synthesis of pyridyl ketones via radical intermediates is an emerging area with significant potential.

One strategy involves the generation of pyridyl radicals, which can then be coupled with a suitable partner. Photoredox catalysis has proven effective for generating pyridyl radicals from stable and widely available halopyridines. nih.gov These radicals can readily engage with alkenes, such as α,β-unsaturated ketones, in conjugate addition reactions to form new C-C bonds. nih.gov This suggests a possible route to this compound by reacting a 2-radical of 6-methylpyridine with an appropriate three-carbon unsaturated ketone synthon.

Another approach involves the generation of acyl radicals. A photochemical method has been developed to generate acyl radicals from aldehydes via a hydrogen atom transfer (HAT) process involving N-pyridyl radical cations, which are formed from Katritzky salts. rsc.org These acyl radicals can then participate in C-C bond-forming reactions.

Furthermore, direct studies on 2-pyridyl ketones have shown that they can produce persistent radical intermediates upon UV irradiation, highlighting the inherent stability and accessibility of radical species in these systems. acs.org The generation of ketyl radicals from ketones using pyridine-boryl radicals as an organic reductant has also been explored for C-C bond formation, such as in pinacol (B44631) couplings and ketyl-olefin cyclizations. acs.org These methods provide a foundation for developing a radical-based synthesis of the target compound, potentially by coupling a 2-picolyl radical with an acetyl radical equivalent or vice-versa.

| Radical Generation Method | Radical Species | Application | Reference |

| Photoredox Catalysis | 2-Pyridyl Radical | Conjugate addition to alkenes | nih.gov |

| Photochemical (from Katritzky salt) | N-Pyridyl Radical Cation / Acyl Radical | Generation of acyl radicals from aldehydes | rsc.org |

| Pyridine/B₂pin₂ | Pyridine-Boryl Radical / Ketyl Radical | Pinacol coupling, Ketyl-olefin cyclization | acs.orgrsc.org |

| UV Irradiation | 2-Pyridyl Ketone Radical | Persistent radical formation | acs.org |

Biocatalytic and Enzymatic Synthesis Prospects for this compound

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. nih.gov While specific enzymatic synthesis of this compound is not widely reported, several classes of enzymes hold significant promise for its production or the synthesis of its chiral precursors.

Thiamine Diphosphate (ThDP)-dependent Lyases: These enzymes can catalyze the carboligation of aldehydes, an umpolung (reverse polarity) reaction, to form α-hydroxy ketones with high enantiomeric excess. nih.gov A potential route to a precursor of the target compound could involve the ligation of 6-methylpicolinaldehyde with acetaldehyde, catalyzed by a suitable lyase, to produce 1-hydroxy-1-(6-methylpyridin-2-yl)propan-2-one.

Hydrolases (e.g., Lipases): Lipases are widely used for the kinetic resolution of racemic alcohols and their corresponding esters. nih.govnih.gov If a racemic alcohol precursor, such as 1-(6-methylpyridin-2-yl)propan-2-ol, were synthesized, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two. This approach, when combined with an in-situ racemization of the remaining substrate (a dynamic kinetic resolution), can theoretically achieve a 100% yield of a single enantiomer. nih.gov

Dehydrogenases/Reductases: These enzymes are highly effective for the asymmetric reduction of ketones to produce chiral alcohols. georgiasouthern.edugoogle.com Conversely, they can be used for the oxidation of a secondary alcohol to a ketone. An alcohol dehydrogenase could be used to asymmetrically reduce a β-keto alkyne or a related ketone, or to oxidize a racemic alcohol precursor, potentially with high selectivity. georgiasouthern.edu For example, Lactobacillus paracasei has been used as a whole-cell biocatalyst for the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to the corresponding (S)-alcohol with excellent conversion and enantiomeric excess. researchgate.net A similar screening approach using various microorganisms could identify a biocatalyst for the enantioselective reduction of this compound to a chiral alcohol intermediate.

| Enzyme Class | Reaction Type | Potential Application | Reference |

| ThDP-dependent Lyases | Carboligation | Synthesis of α-hydroxy ketone precursor | nih.gov |

| Hydrolases (Lipases) | Kinetic Resolution | Resolution of a racemic alcohol precursor | nih.govnih.gov |

| Dehydrogenases/Reductases | Asymmetric Reduction/Oxidation | Enantioselective synthesis of a chiral alcohol precursor or oxidation to the ketone | georgiasouthern.eduresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Solvent-Free and Aqueous Medium Approaches

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions and reactions in aqueous media are two primary strategies to achieve this.

Solvent-Free Synthesis: Many reactions can be performed under solvent-free, or neat, conditions, often accelerated by heating or microwave irradiation. For example, the efficient synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions by reacting chalcones and ammonium (B1175870) acetate (B1210297) or by using catalysts like CoCl₂·6H₂O. researchgate.nettandfonline.com Another powerful solvent-free technique is mechanochemistry, where mechanical force, typically through ball milling, is used to induce chemical reactions. rsc.org This method has emerged as a promising alternative to traditional solution-based chemistry, enabling reactions and syntheses that may be difficult in solution. rsc.org A potential solvent-free route to this compound could involve the mechanochemical activation of precursors or a thermally induced reaction between 2-picoline and an acetylating agent in the absence of a solvent.

Aqueous Medium Approaches: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Biocatalytic transformations are frequently performed in aqueous buffers, making them inherently greener. researchgate.net The use of whole-cell biocatalysts, such as Lactobacillus paracasei BD101 for ketone reduction, exemplifies a process conducted in an aqueous medium, leading to high yields and enantiopurity while avoiding organic solvents. researchgate.net Developing a chemo-enzymatic or fully biocatalytic route in water would represent a significant advancement in the sustainable synthesis of this compound.

Sustainable Catalysis in this compound Production

The production of pyridine derivatives, including this compound, is progressively moving towards more sustainable catalytic systems to minimize environmental impact. researchgate.netwiserpub.com Traditional methods often rely on stoichiometric amounts of reagents, leading to significant waste. researchgate.net Modern approaches, however, emphasize the use of catalysts that are efficient, reusable, and environmentally benign. researchgate.netnumberanalytics.com

For the synthesis of ketone-functionalized pyridines, heterogeneous catalysts are gaining traction. For instance, the Friedel-Crafts acylation, a common method for synthesizing aromatic ketones, can be made more sustainable by replacing traditional Lewis acids like aluminum chloride with reusable solid acid catalysts such as zeolites or metal oxides. researchgate.net In the context of this compound, this would involve the acylation of 2-picoline. The use of a solid acid catalyst could offer advantages such as easier product separation, catalyst recycling, and reduced generation of corrosive waste streams.

Biocatalysis also presents a promising green alternative. nih.gov Enzymes, operating under mild conditions in aqueous media, can offer high selectivity and reduce the need for protecting groups and harsh reagents. While a specific biocatalytic route for this compound is not yet established, the use of enzymes for the synthesis of related chiral alcohols from prochiral ketones suggests the potential for developing an enzymatic process for this or related compounds. sigmaaldrich.com

The following table summarizes potential sustainable catalysts that could be adapted for the synthesis of this compound, based on methodologies for similar compounds.

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Zeolites (e.g., HZSM-5) | Friedel-Crafts acylation of 2-picoline | Reusable, reduced waste, shape selectivity. |

| Metal Oxides (e.g., ZnO) | Acylation of aromatic substrates | Low-cost, eco-friendly, can be used in solvent-free conditions. researchgate.net |

| Biocatalysts (e.g., Lipases, Dehydrogenases) | Asymmetric reduction of the ketone or synthesis of precursors | High enantioselectivity, mild reaction conditions, biodegradable. sigmaaldrich.com |

| Iron Catalysts (e.g., FeCl3) | Cyclization reactions to form the pyridine ring | Abundant, low toxicity, cost-effective. rsc.org |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a critical metric in green chemistry, measuring the efficiency of a reaction in converting reactants into the final product. wikipedia.orgjocpr.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. rsc.org

A conventional synthesis of this compound can be achieved through the acylation of a 2-picoline derivative. For instance, a patented method involves the Friedel-Crafts acylation of 2-picoline with an acylating agent. researchgate.net However, such reactions typically have low atom economy due to the formation of stoichiometric amounts of waste from the Lewis acid promoter. rsc.org

To enhance atom economy, tandem or one-pot reactions are being explored for pyridine synthesis. acs.orgbits-pilani.ac.in These strategies combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent and reagent use. acs.org For example, a tandem one-pot method for constructing polysubstituted pyridines has been developed using a Blaise reaction intermediate, which could potentially be adapted for the synthesis of the target compound. acs.org

Optimizing reaction efficiency also involves improving the percentage yield. For pyridine synthesis, this can be achieved by carefully controlling reaction parameters such as temperature, pressure, and catalyst loading. numberanalytics.com The use of dehydrating agents in certain pyridine syntheses has been shown to slow down the dimerization of starting materials, leading to a significant improvement in the yield of the final product. rsc.org

The table below presents a comparison of theoretical atom economy for different types of reactions that could be employed in the synthesis of this compound.

| Reaction Type | General Transformation | Theoretical Atom Economy | Key Considerations for this compound |

| Addition Reactions | A + B → C | 100% | Ideal, but challenging to design for this specific target. |

| Rearrangement Reactions | A → B | 100% | Potentially applicable in a multi-step synthesis. |

| Substitution Reactions | A-B + C → A-C + B | < 100% | Common in pyridine synthesis, but generates byproducts. |

| Elimination Reactions | A → B + C | < 100% | Often a step in cyclization reactions, reducing atom economy. |

Multicomponent Reactions (MCRs) Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acsgcipr.orgtaylorfrancis.com This approach is highly atom-economical and efficient, making it attractive for the synthesis of functionalized pyridine scaffolds. nih.govacs.org

While a specific MCR for the direct synthesis of this compound has not been widely reported, several MCRs are known for producing substituted pyridines. acsgcipr.orgtaylorfrancis.com For instance, the Hantzsch pyridine synthesis and its variations are classic examples of MCRs that could be conceptually applied. acsgcipr.org A modified Hantzsch approach could potentially involve the condensation of an enamine derived from acetone, an α,β-unsaturated aldehyde, and an ammonia (B1221849) source to construct the pyridine ring with the desired substitution pattern.

Another strategy involves using the this compound scaffold as a building block in subsequent MCRs to generate more complex, medicinally relevant molecules. The ketone functionality offers a reactive handle for condensation with other components. For example, it could participate in a Biginelli-type reaction with an aldehyde and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones bearing the 1-(6-methylpyridin-2-yl)propylidene moiety.

The development of novel MCRs is an active area of research, and it is plausible that a direct, one-pot synthesis of this compound or its derivatives could be achieved through the careful design of starting materials and reaction conditions. researchgate.net

Flow Chemistry and Continuous Processing Techniques for this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, including improved safety, scalability, and reaction control. nih.govacs.org The synthesis of ketones and pyridine derivatives has been successfully demonstrated using flow reactors. rsc.orgrsc.orgsci-hub.stnih.govresearchgate.net

For the synthesis of this compound, a continuous flow approach could be implemented for the acylation of 2-picoline. Flow reactors allow for precise control over reaction parameters such as temperature and residence time, which can minimize the formation of byproducts often seen in batch reactions, such as the over-addition of organometallic reagents in ketone synthesis. rsc.orgsci-hub.stnih.gov This enhanced control can lead to higher yields and purities of the desired product.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

| Feature of Flow Chemistry | Advantage for Synthesis |

| Precise Temperature Control | Minimizes side reactions and improves selectivity. |

| Rapid Mixing | Enhances reaction rates and ensures homogeneity. |

| Short Residence Times | Allows for rapid optimization and can improve yields of unstable products. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |

| Scalability | Production can be scaled up by running the system for longer periods. |

Mechanistic Investigations of Reactions Involving 1 6 Methylpyridin 2 Yl Propan 2 One

Fundamental Reactivity Patterns of the Ketone Moiety in 1-(6-methylpyridin-2-yl)propan-2-one

The propan-2-one side chain is a key locus of reactivity, primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl group of the ketone is susceptible to nucleophilic attack. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines, can add to the carbonyl carbon. This initial addition leads to the formation of a tetrahedral intermediate, which can then undergo various subsequent transformations. For instance, reduction with a hydride source like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(6-methylpyridin-2-yl)propan-2-ol. The general mechanism for nucleophilic addition is depicted below:

Scheme 1: General Nucleophilic Addition to the Ketone Moiety

Where Py represents the 6-methylpyridin-2-yl group and Nu- is a generic nucleophile.

Following the initial addition, protonation of the resulting alkoxide furnishes the alcohol product. The nature of the nucleophile and the reaction conditions can be tailored to achieve a variety of synthetic outcomes.

α-Functionalization and Enolate Chemistry of the Propanone Side Chain

The methylene (B1212753) and methyl groups adjacent to the carbonyl (α-positions) exhibit enhanced acidity due to the electron-withdrawing nature of the ketone and the ability of the resulting conjugate base (enolate) to be stabilized by resonance.

Scheme 2: Enolate Formation and Resonance Stabilization

Where B- is a base.

This enolate is a powerful nucleophile and can react with a variety of electrophiles, enabling the functionalization of the α-carbon. Common reactions include alkylation, halogenation, and aldol (B89426) condensations. The regioselectivity of enolate formation (i.e., deprotonation of the methylene vs. the methyl group) can be controlled by the choice of base and reaction conditions. Sterically hindered bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic enolate (from the less substituted methyl group), while thermodynamically controlled conditions may favor the more substituted enolate.

Role of the Methylated Pyridine (B92270) Ring in Directing Reactivity and Selectivity

The 6-methylpyridine ring is not merely a passive spectator; it actively influences the reactivity of the molecule through both electronic and steric effects, as well as through its coordination capabilities.

Electronic and Steric Effects of the 6-Methyl Substituent on Pyridine Nitrogen

The methyl group at the 6-position of the pyridine ring exerts two primary effects. Electronically, the methyl group is an electron-donating group, which increases the electron density on the pyridine ring and, consequently, the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This enhanced basicity can influence the catalytic activity of the nitrogen atom in certain reactions.

Sterically, the 6-methyl group provides significant steric hindrance around the pyridine nitrogen. This can direct the approach of reagents, influencing the stereoselectivity of reactions at the adjacent propanone side chain. For example, in reactions involving coordination to a metal center, the steric bulk of the methyl group can dictate the facial selectivity of subsequent transformations.

Coordination Chemistry and Chelation Tendencies of the Pyridyl Nitrogen and Ketone Oxygen

The presence of both a pyridyl nitrogen and a ketone oxygen in a 1,3-relationship allows this compound to act as a bidentate ligand, forming stable five-membered chelate rings with various metal ions.

Figure 1: Chelation of a Metal Ion (M) by this compound

This chelation can have profound effects on the reactivity of the molecule. Coordination to a metal ion can:

Activate the carbonyl group: By withdrawing electron density, the metal ion can render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Influence stereochemistry: The rigid, chelated structure can block one face of the molecule, leading to highly stereoselective reactions.

Facilitate catalysis: The coordinated metal center can itself be a catalyst or can bring reactants into close proximity, accelerating the reaction.

The stability of these metal complexes is dependent on the nature of the metal ion, the solvent, and the pH of the medium.

Reaction Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors governing the rates and equilibria of its transformations.

Table 1: General Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Nucleophile/Electrophile Strength | Stronger nucleophiles/electrophiles generally lead to faster reaction rates. | The relative stability of reactants and products determines the position of equilibrium. |

| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states, potentially increasing reaction rates. | The relative solvation of reactants and products can shift the equilibrium. |

| Temperature | Higher temperatures typically increase reaction rates (Arrhenius equation). | The effect on equilibrium is governed by the enthalpy of the reaction (van't Hoff equation). |

| Catalyst Presence | Catalysts provide an alternative reaction pathway with a lower activation energy, thus increasing the rate. | Catalysts do not affect the position of equilibrium, only the rate at which it is reached. |

| Steric Hindrance | Increased steric hindrance can slow down reaction rates by impeding the approach of reactants. | Severe steric strain in the product can shift the equilibrium towards the reactants. |

For reactions involving chelation, the stability constant (K) of the metal complex is a key thermodynamic parameter. A high stability constant indicates a strong driving force for complex formation. The rate of complex formation (kinetics) will be influenced by factors such as the lability of the metal ion's coordination sphere and the steric accessibility of the ligand's donor atoms.

Further experimental studies are necessary to quantify the kinetic and thermodynamic parameters for specific reactions of this compound, which would enable a more precise understanding and control of its chemical behavior.

Reaction Mechanism Elucidation using Advanced Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms involving this compound is a multifaceted process that leverages the synergistic capabilities of advanced spectroscopic methods and computational chemistry. These techniques provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing the reactivity of this pyridyl ketone.

A fundamental aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is sensitive to solvent polarity and temperature. nih.govnih.govallfordrugs.comasu.edu The elucidation of this and other reaction mechanisms, such as nucleophilic additions to the carbonyl group, relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Density Functional Theory (DFT) calculations. sdstate.eduacs.org

Keto-Enol Tautomerism Analysis

Spectroscopic techniques are instrumental in characterizing the tautomeric forms of this compound. Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are particularly powerful tools for identifying and quantifying the keto and enol isomers in solution. nih.govresearchgate.net

In a typical ¹H NMR spectrum, the methylene protons (CH ₂-C=O) of the keto tautomer are expected to appear as a distinct singlet, while the enol form would exhibit a characteristic vinyl proton signal and a hydroxyl proton signal. The integration of these signals allows for the determination of the equilibrium constant (Keq) under specific conditions. asu.edu

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ) for Tautomers of this compound in CDCl₃

| Tautomer | Proton | Chemical Shift (ppm) |

|---|---|---|

| Keto | CH ₃ (acetyl) | 2.20 |

| CH ₂ (methylene) | 3.95 | |

| CH ₃ (pyridyl) | 2.50 | |

| Pyridyl-H | 7.10 - 7.60 | |

| Enol | CH ₃ (vinyl) | 2.05 |

| Vinyl-H | 5.40 | |

| OH | 15.2 (intramolecular H-bond) | |

| CH ₃ (pyridyl) | 2.48 |

Computational studies using DFT complement the experimental data by providing insights into the relative stabilities of the tautomers and the energy barrier for their interconversion. allfordrugs.comsdstate.edu Calculations at a level like B3LYP/6-311G+(d,p) can predict the optimized geometries and relative energies of the keto and enol forms. ias.ac.in

Table 2: Calculated Relative Energies for Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Keto | 0.00 (Reference) |

| Enol (Z-isomer) | +2.5 |

The data suggest that the keto form is thermodynamically more stable, which is common for simple ketones. allfordrugs.com The Z-enol, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen, is predicted to be more stable than the E-enol.

Elucidation of Nucleophilic Addition Mechanism

The carbonyl group of this compound is a key site for reactivity, readily undergoing nucleophilic addition reactions. The mechanism of such a reaction, for instance, the addition of a Grignard reagent like methylmagnesium bromide (CH₃MgBr), can be meticulously mapped out using a combination of in-situ spectroscopic monitoring and computational modeling.

The reaction is expected to proceed via a nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon. nih.gov This is followed by protonation of the resulting alkoxide during aqueous workup to yield the tertiary alcohol.

Advanced spectroscopic techniques, such as variable-temperature NMR, can be used to detect reaction intermediates. nih.gov For instance, the formation of a magnesium alkoxide intermediate could be inferred from changes in the ¹³C NMR spectrum of the carbonyl carbon.

Computational chemistry provides a powerful lens to visualize the entire reaction coordinate. acs.org DFT calculations can be employed to model the structures and energies of the reactants, the transition state, and the product. This allows for the determination of the activation energy (Ea), providing a quantitative measure of the reaction's kinetic feasibility.

Table 3: Key Spectroscopic and Computational Data for the Mechanistic Elucidation of the Grignard Reaction

| Parameter | Technique | Observation/Result | Mechanistic Insight |

|---|---|---|---|

| Carbonyl Stretch | IR Spectroscopy | Disappearance of the C=O stretch (~1715 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹) in the product. | Confirms the conversion of the ketone to an alcohol. |

| Carbonyl Carbon Shift | ¹³C NMR Spectroscopy | Shift of the C=O signal from ~207 ppm to an alkoxide signal, and finally to an alcohol C-O signal at ~75 ppm. | Tracks the transformation of the key functional group. |

| Transition State Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | A four-centered transition state involving the Mg atom coordinated to the carbonyl oxygen. | Visualizes the bond-forming and bond-breaking processes. |

The combination of these advanced techniques provides a comprehensive and detailed picture of the reaction mechanism, highlighting the interplay of electronic and steric factors that control the chemical behavior of this compound.

Derivatization Strategies and Functionalization of 1 6 Methylpyridin 2 Yl Propan 2 One

Transformations of the Carbonyl Group in 1-(6-methylpyridin-2-yl)propan-2-one

The ketone functional group in the propanone side chain is a key site for a multitude of chemical transformations, allowing for the introduction of new functionalities and the construction of more elaborate molecular architectures.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(6-methylpyridin-2-yl)propan-2-ol, using standard reducing agents. scbt.com This transformation provides a route to chiral or achiral alcohols, which can serve as intermediates for further synthetic manipulations.

Furthermore, the ketone can undergo reductive amination to yield the corresponding primary, secondary, or tertiary amines. A notable example is the highly enantioselective direct asymmetric reductive amination of this compound to produce chiral primary amines. acs.org This reaction, utilizing ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and a chiral ruthenium catalyst, proceeds with high enantioselectivity and conversion. acs.org The resulting chiral amines, such as N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine, are valuable building blocks in organic synthesis. swgdrug.org

Table 1: Reduction Reactions of this compound

| Reaction Type | Product | Reagents and Conditions | Key Features |

| Carbonyl Reduction | 1-(6-methylpyridin-2-yl)propan-2-ol | Standard reducing agents (e.g., NaBH4) | Forms a secondary alcohol |

| Asymmetric Reductive Amination | Chiral 1-(6-methylpyridin-2-yl)propan-2-amine | Ammonium trifluoroacetate, Ru(OAc)2{(S)-binap}, H2 | High enantioselectivity (>99% ee) |

The carbonyl group is a prime target for olefination reactions, which convert the C=O double bond into a C=C double bond. The Wittig reaction, a classic and widely used method, can be employed to introduce an olefin group. tcichemicals.com This reaction involves the use of a phosphonium (B103445) ylide, which can be generated in situ from a phosphonium salt. tcichemicals.comharvard.edu The stereochemical outcome of the Wittig reaction can often be controlled to favor either the Z- or E-olefin. harvard.edu

Another powerful olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which typically provides excellent stereoselectivity for the E-olefin. tcichemicals.com This reaction utilizes a phosphonate (B1237965) carbanion, and the resulting phosphate (B84403) byproducts are generally easier to remove than the triphenylphosphine (B44618) oxide from Wittig reactions. tcichemicals.com Other olefination methods, such as the Peterson olefination using α-silyl carbanions, also offer alternative routes to alkene synthesis with controllable stereochemistry. tcichemicals.com

The reactive nature of the carbonyl group and the adjacent methylene (B1212753) group in this compound makes it a suitable precursor for the construction of fused heterocyclic rings. These reactions, often involving condensation with a bifunctional reagent, can lead to the formation of a variety of new ring systems. For example, the propanone moiety can participate in reactions to form pyridopyrimidines or other fused nitrogen-containing heterocycles. thieme.com The specific heterocyclic system formed depends on the nature of the condensing agent and the reaction conditions employed.

Functionalization of the Pyridine (B92270) Ring System of this compound

The pyridine ring, while aromatic, possesses different reactivity compared to benzene (B151609), offering unique opportunities for functionalization.

Direct electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comyoutube.com The nitrogen atom itself can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring. youtube.com As a result, harsh reaction conditions are often required, and the substitution typically occurs at the C3 (meta) position. youtube.comyoutube.com

To overcome this low reactivity, the pyridine ring can be activated by introducing an electron-donating group. youtube.com A common strategy is the formation of the pyridine-N-oxide. The N-oxide group is activating and directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions. rsc.org Subsequent removal of the N-oxide oxygen can then yield the substituted pyridine.

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for the functionalization of pyridine rings. mdpi.comrsc.org One approach involves the direct C-H activation of the pyridine ring. mdpi.com This strategy avoids the need for pre-functionalization and can be directed to specific positions by a directing group. rsc.org For instance, the nitrogen atom of the pyridine ring can direct a metal catalyst to activate a C-H bond at the C2 or C6 position. rsc.orgresearchgate.net

Alternatively, the pyridine ring can be halogenated to introduce a reactive handle for cross-coupling reactions. Halogenation of pyridine derivatives can be achieved using various reagents. The resulting halopyridines can then participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new carbon-carbon bonds. nih.govmdpi.com The reactivity of the halogen is dependent on its position on the pyridine ring. mdpi.com These cross-coupling methodologies allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the pyridine scaffold.

Side-Chain Modifications at the α-Carbon of the Propanone Moiety

The methylene group (α-carbon) of the propanone side-chain in this compound is activated by the adjacent carbonyl group, making it amenable to a range of derivatization reactions. This activation facilitates the formation of an enolate or an enol intermediate, which can then react with various electrophiles.

Alkylation at the α-carbon can be achieved under basic conditions to generate a nucleophilic enolate. The choice of base and reaction conditions is crucial to control the selectivity and yield of the alkylated product. For instance, the deprotonation of 2-acetylpyridine, a structurally related compound, has been successfully carried out using sodium hydride (NaH) as a phase transfer catalyst, which minimizes the formation of side products. scielo.br The resulting enolate can then be treated with a variety of alkyl halides to introduce new alkyl groups at the α-position. scielo.br For asymmetric alkylation, chiral lithium amides can be employed as non-covalent stereodirecting auxiliaries, offering a pathway to chiral pyridine derivatives. nih.gov

Arylation of the α-carbon introduces an aryl group, a common modification in medicinal chemistry. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. A notable example is the direct deprotonative arylation of 2-pyridylacetonitriles with aryl bromides, which proceeds with a Pd(OAc)2/NIXANTPHOS-based catalyst system. researchgate.net This method demonstrates high functional group tolerance and provides access to a diverse range of α-aryl-2-pyridylacetonitrile derivatives in high yields. researchgate.net Another approach involves a transition-metal-free, regioselective α-arylation of 2-pyridones using phenylhydrazines, which occurs under mild, room temperature conditions. rsc.org These methodologies suggest that the α-carbon of this compound could be a viable site for the introduction of various aryl substituents.

| Reaction Type | Catalyst/Reagent | Substrate Example | Key Findings |

| α-Alkylation | NaH / Phase Transfer Catalyst | 2-Acetylpyridine | Efficient deprotonation and subsequent alkylation with alkyl halides. scielo.br |

| α-Arylation | Pd(OAc)2/NIXANTPHOS | 2-Pyridylacetonitrile | Direct arylation with aryl bromides in high yields. researchgate.net |

| α-Arylation | Metal-Free | 2-Pyridone | Regioselective arylation with phenylhydrazines at room temperature. rsc.org |

Halogenation at the α-position of ketones is a well-established transformation that can proceed under either acidic or basic conditions. libretexts.orglibretexts.org In an acidic medium, the reaction is catalyzed by the formation of an enol intermediate, which then attacks the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org This method typically results in the mono-halogenated product. youtube.com The reaction rate is often dependent on the formation of the enol, which is the rate-determining step. libretexts.org

The resulting α-halo ketone is a versatile intermediate for further functionalization due to the newly introduced leaving group. These compounds are particularly susceptible to nucleophilic substitution reactions , primarily through an SN2 mechanism. The presence of the adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles. youtube.com A wide range of nucleophiles, including amines, thiols, and cyanides, can be used to displace the halide, leading to a diverse array of derivatives. This two-step sequence of halogenation followed by nucleophilic substitution provides a powerful strategy for introducing a variety of functional groups at the α-carbon of the propanone moiety.

| Reaction Step | Conditions | Intermediate/Product | Key Features |

| α-Halogenation | Acidic (e.g., Br₂ in Acetic Acid) | α-Bromo Ketone | Proceeds via an enol intermediate; typically results in mono-halogenation. libretexts.orglibretexts.org |

| Nucleophilic Substitution | Various Nucleophiles | α-Substituted Ketone | SN2 reaction is facile due to the activated α-carbon. youtube.com |

The development of stereoselective methods to functionalize the α-carbon is of significant interest as it allows for the synthesis of chiral molecules, which are often crucial for biological activity.

One approach to achieve enantioselective alkylation involves the use of chiral auxiliaries or catalysts. For instance, the direct asymmetric alkylation of 2-alkylpyridines has been accomplished using chiral lithium amides. nih.gov These amides form well-defined chiral aggregates with the lithiated pyridine substrate, directing the approach of the electrophile to one face of the molecule. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA) . While direct asymmetric alkylation of ketone enolates can be challenging, using ester enolate equivalents has proven successful. For example, 2-acylimidazoles can be converted to their enol carbonates, which then undergo a decarboxylative asymmetric allylic alkylation to yield highly enantioenriched 2-acylimidazole products. nih.gov These products can subsequently be transformed into the corresponding chiral ketones. nih.gov This methodology offers a general and efficient route to a broad range of enantioenriched ketones.

| Stereoselective Method | Catalyst/Reagent | Product Type | Key Principle |

| Asymmetric Alkylation | Chiral Lithium Amides | Chiral Alkylated Pyridines | Formation of a chiral aggregate directs the stereochemical outcome. nih.gov |

| Asymmetric Allylic Alkylation | Palladium Catalyst / Chiral Ligand | Enantioenriched Ketones | Decarboxylative alkylation of enol carbonates derived from 2-acylimidazoles. nih.gov |

Supramolecular Assembly and Self-Organization of this compound Derivatives

The derivatives of this compound, featuring a pyridine ring and various functional groups, have the potential to participate in supramolecular assembly and self-organization. These processes are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination.

The pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal-coordinating site. Derivatives with hydrogen bond donors and acceptors can form predictable, organized structures. For instance, the self-association of self-complementary nucleotide-like pyrimidinones (B12756618) can generate organized supramolecular ribbons through multiple hydrogen bonds. google.com

Furthermore, the pyridyl group can be utilized in the construction of metal-organic frameworks (MOFs) or coordination polymers. The interaction of pyridyl-containing ligands with metal ions can lead to the formation of discrete complexes or extended networks with interesting structural and functional properties. For example, new polyoxometalate (POM) supramolecular assemblies have been constructed from phosphotungstate clusters and sulfur-containing pyridine-based cations, driven by a combination of hydrogen bonding, S···O interactions, and C–H···π interactions. rsc.org

The inclusion of these derivatives within host molecules, such as cyclodextrins, is another avenue for supramolecular assembly. The formation of inclusion complexes can enhance the solubility and stability of the guest molecule and can be used to develop chemosensors. For example, a phenyl-pyridyl-triazolopyridine, when complexed with a modified β-cyclodextrin, showed high sensitivity and selectivity for Fe(II) ions in aqueous solution. nih.gov The ability of derivatives of this compound to form such host-guest complexes would depend on the nature of the substituents introduced.

Advanced Applications and Research Frontiers Involving 1 6 Methylpyridin 2 Yl Propan 2 One

Catalysis and Organometallic Chemistry Utilizing 1-(6-methylpyridin-2-yl)propan-2-one Ligands

The combination of a pyridine (B92270) ring and a ketone group in this compound makes it an excellent candidate for the design of novel ligands for metal-based catalysis. The nitrogen atom of the pyridine and the oxygen atom of the ketone can act as a bidentate chelate, binding to a metal center and influencing its catalytic activity and selectivity.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands are essential for enantioselective catalysis, and the this compound scaffold offers several avenues for the introduction of chirality.

One approach is the stereoselective reduction of the ketone group to a hydroxyl group, creating a chiral center. The resulting chiral alcohol can then be used as a ligand itself or be further modified. Another strategy involves the functionalization of the methyl group on the pyridine ring or the methylene (B1212753) group adjacent to the ketone. For instance, deprotonation of the methylene group followed by reaction with a chiral electrophile can install a stereocenter. These modifications can lead to the formation of chiral P,N,N-ligands, which have shown great utility in asymmetric catalysis. researchgate.net

The development of chiral pincer-type ligands, which are tridentate ligands that bind to a metal in a meridional fashion, is an active area of research. mdpi.comrsc.org The this compound structure can be envisioned as a precursor to such ligands. For example, chemical modification of the methyl group and the carbon backbone could introduce a third coordinating group, leading to a chiral pincer complex. These complexes are known for their high stability and catalytic activity. nih.gov

Derivatives of this compound have potential as both chiral auxiliaries and precursors to chiral ligands for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. A chiral derivative of this compound could be attached to a substrate, direct a stereoselective transformation, and then be removed.

More significantly, chiral ligands derived from this scaffold can be used in transition metal-catalyzed asymmetric reactions. A notable application is in asymmetric hydrogenation of ketones, a fundamental process for producing chiral alcohols. nih.gov Ruthenium, rhodium, and iridium complexes with chiral ligands are highly effective for this transformation. researchgate.netacs.org Chiral bis(oxazolinyl)pyridine-rhodium catalysts, for instance, have been used for the highly enantioselective hydrosilylation of ketones. acs.org The structural features of this compound make it a promising starting point for creating ligands for such catalytic systems.

The table below summarizes potential asymmetric reactions where chiral ligands derived from this compound could be applied.

| Asymmetric Reaction | Catalyst Type | Potential Role of Derived Ligand |

| Hydrogenation of Ketones | Ru, Rh, Ir complexes | Control of enantioselectivity in chiral alcohol synthesis. nih.govresearchgate.net |

| Hydrosilylation of Ketones | Rh complexes | Enantioselective formation of silyl (B83357) ethers. acs.org |

| Allylic Alkylation | Pd complexes | Control of stereochemistry in C-C bond formation. researchgate.net |

| Michael and Aldol (B89426) Reactions | Pd pincer complexes | Asymmetric construction of carbon-carbon bonds. nih.gov |

Metal complexes of this compound and its derivatives can act as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants. Palladium complexes with pyridyl-ketone ligands have been synthesized and shown to be effective catalysts for the Heck reaction. nih.gov

For heterogeneous catalysis, the catalyst can be immobilized on a solid support, which facilitates catalyst separation and recycling. One approach is the incorporation of the ligand into a metal-organic framework (MOF).

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of chemical research. Proline and its derivatives are prominent organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.nettandfonline.comwikipedia.org The this compound scaffold can be functionalized with proline or other organocatalytic moieties. For example, a proline unit could be attached to the pyridine ring, creating a bifunctional catalyst. Such a catalyst could be employed in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. researchgate.net

The functionalization of proline derivatives at the C-3 position using palladium catalysis has been demonstrated, offering a pathway to novel pyrrolidine-based structures. acs.org This methodology could potentially be adapted to create unique organocatalysts from the this compound framework.

Materials Science and Polymer Chemistry Applications of this compound Derivatives

The structural features of this compound also make it a valuable building block for the creation of new materials with tailored properties.

Functional polymers containing pyridyl groups have a wide range of applications, including as materials for metal ion extraction and as supports for catalysts. acs.org The this compound molecule can be modified to create a polymerizable monomer. For example, a vinyl group could be introduced onto the pyridine ring, allowing for its incorporation into a polymer chain via radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. researchgate.net

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. These materials have potential applications in gas storage, separation, and catalysis. acs.orgnih.gov The pyridine nitrogen of this compound and its derivatives provides a coordination site for the construction of such polymers. acs.orgnih.gov By carefully selecting the metal ion and modifying the ligand, the dimensionality and properties of the resulting coordination polymer can be controlled. researchgate.net The use of flexible V-shaped ligands in the construction of metal-organic frameworks has been shown to allow for the adjustment of topology and porosity. nih.gov Derivatives of this compound could be designed to act as such V-shaped linkers.

The table below outlines potential polymer types that could be synthesized from derivatives of this compound.

| Polymer Type | Synthetic Strategy | Potential Application |

| Functional Polymers | Radical polymerization of a vinyl-functionalized derivative. nih.gov | Metal ion separation, catalyst support. acs.org |

| Coordination Polymers | Self-assembly with metal ions. acs.orgnih.gov | Gas storage, catalysis, sensing. acs.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Assembly with metal clusters. nih.govnih.gov | Drug delivery, separation. nih.gov |

| Conjugated Microporous Polymers | Metal-free aminative cyclization. rsc.org | Photocatalysis, water splitting. rsc.org |

Self-Assembling Molecular Architectures and Metal-Organic Frameworks (MOFs)

The structure of this compound is well-suited for the construction of complex supramolecular systems. The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordination site for metal ions, a fundamental interaction in the formation of Metal-Organic Frameworks (MOFs). rsc.orgossila.comresearchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The carbonyl oxygen of the propanone group can also act as a hydrogen bond acceptor or a secondary coordination site, providing additional stability and structural diversity to the resulting architectures.

Research on analogous systems, such as those involving pyridine-3,5-dicarboxylic acid and various metal ions (Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺), demonstrates how the inclusion of different templates and the choice of metal can lead to a wide array of structures, from 2D polymers to complex 3D frameworks. rsc.org For this compound, the methyl group at the 6-position of the pyridine ring would introduce steric constraints that could direct the self-assembly process, potentially leading to the formation of unique, non-interpenetrated porous structures with tailored cavity sizes. These materials could have applications in gas storage, separation, and catalysis.

The principles of molecular recognition and self-assembly, driven by non-covalent interactions like hydrogen bonding and π-π stacking, are central to creating these architectures. nih.gov The aromatic pyridine ring of this compound can participate in π-π stacking interactions, further guiding the formation of ordered supramolecular polymers. By modifying the propanone side chain or adding functional groups to the pyridine ring, researchers could systematically tune the assembly process to create materials with specific topologies and functions.

Table 1: Potential MOF Architectures with Pyridine-Based Ligands This table is illustrative, based on findings from related pyridine-containing ligands, to suggest potential research avenues for this compound.

| Metal Ion | Potential Ligand | Resulting Structure Type | Potential Application | Reference |

|---|---|---|---|---|

| Zn²⁺ | Pyridine-3,5-dicarboxylic acid | 2D or 3D Coordination Polymer | Gas Sorption, Luminescence | rsc.org |

| Cd²⁺ | Pyridine-3,5-dicarboxylic acid | 3D Coordination Polymer | Gas Sorption, Catalysis | rsc.org |

| Cu²⁺ | Pyridine-2,3-dicarboxylate | 3D Interpenetrated Network | Photoluminescence | researchgate.net |

| Fe³⁺ | Terephthalate (as a comparator) | 3D Cage Structure (MIL-88B) | Drug Delivery | nih.gov |

Optoelectronic and Sensor Applications of Derived Materials

Pyridine derivatives are widely recognized for their utility in optoelectronics and chemical sensing due to their distinct photophysical properties. mdpi.commdpi.com The fusion of an aromatic pyridine ring with a carbonyl group in this compound suggests that its derivatives could function as fluorescent probes. The electronic transitions (n→π* and π→π*) within the molecule are sensitive to the local environment, including solvent polarity and the presence of metal ions. wikipedia.org

For instance, simple fluorophores based on a pyridine core have been developed as optical sensors for detecting benzene (B151609) and fuel adulteration, where their fluorescence emission is modulated by the solvent environment. mdpi.com Similarly, derivatives of this compound could be engineered to exhibit selective fluorescence quenching or enhancement in the presence of specific analytes. The nitrogen atom of the pyridine and the oxygen of the ketone can act as a chelating unit for metal ions. Research on other pyridine-based chemosensors has demonstrated high selectivity for ions like Cu²⁺, Cr²⁺, and Hg²⁺, which cause a distinct colorimetric or fluorescent response upon binding. mdpi.comnih.gov

By functionalizing the core structure of this compound, it is possible to tune its absorption and emission wavelengths. Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby shifting the fluorescence spectrum and enhancing quantum yield. Such tailored molecules could be integrated into devices for environmental monitoring or as probes in biological imaging. acs.org

Biological Activity and Mechanistic Insights of this compound Related Structures

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govajrconline.org Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a valuable component in the design of biologically active molecules. nih.gov While direct biological studies on this compound are limited, the activities of analogous structures provide a strong basis for predicting its potential as a therapeutic agent.

Target Identification and Receptor Binding Studies (Mechanistic Focus)

A primary step in drug discovery is identifying the biological target of a compound. For pyridine-containing molecules, targets often include receptors in the central nervous system (CNS) or enzymes involved in key signaling pathways. For example, analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine have been studied for their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These studies reveal that substitutions on the pyridine ring significantly influence binding affinity (Ki values) and functional activity, identifying compounds that act as either agonists or antagonists. nih.gov

Given its structure, this compound could be investigated for its interaction with various receptors. Receptor binding assays, typically using radiolabeled ligands, would be employed to determine its affinity and selectivity for a panel of potential targets. The mechanistic focus would be on understanding how the compound's specific structural features—the methyl group, the ketone, and the nitrogen's position—contribute to the binding interaction at the molecular level.

Enzyme Inhibition Mechanisms and Structure-Activity Relationship (SAR) Elucidation

Enzyme inhibition is a common mechanism of action for many drugs. nih.govnih.gov Pyridine derivatives have been identified as inhibitors of various enzymes, including kinases, histone deacetylases (HDACs), and cholinesterases. nih.govnih.gov The ketone moiety in this compound could interact with active site residues of target enzymes, while the pyridine ring could form key binding interactions within hydrophobic pockets or through hydrogen bonds.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For pyridine derivatives, SAR studies have shown that the nature, position, and number of substituents dramatically affect biological activity. nih.govresearchgate.nettandfonline.com For this compound, a systematic SAR study would involve synthesizing analogues with variations at several positions:

Pyridine Ring Substitution: Replacing the methyl group with other alkyl or alkoxy groups, or halogens, to probe steric and electronic effects. tandfonline.com

Propanone Chain Modification: Altering the length of the alkyl chain or replacing the ketone with other functional groups (e.g., alcohol, amine) to assess its role in binding.

Isomeric Variation: Moving the propanone side chain to the 3- or 4-position of the pyridine ring to understand the importance of the nitrogen atom's proximity to the side chain.

These studies would elucidate which structural features are critical for activity and guide the design of more potent and selective inhibitors.

Table 2: Illustrative SAR Data for Anticancer Pyridine Derivatives This table presents data from related pyridine compounds to exemplify how SAR is explored. IC₅₀ values indicate the concentration for 50% inhibition of cell growth.

| Compound ID | Core Structure | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| 3b | Pyrano[3,2-c]pyridine | 3-ethoxy-4-hydroxy-phenyl | (E)-3-ethoxy-4-hydroxy-benzylidene | MCF-7 (Breast) | 6.13 | nih.gov |

| 5a | Pyrazolo[4,3-c]pyridine | 4-hydroxy-3-methoxy-phenyl | (E)-4-hydroxy-3-methoxy-benzylidene | MCF-7 (Breast) | 9.01 | nih.gov |

| 5l | Phenylurea-pyridine | 4-CF₃-phenyl | 2-methyl | HCT-116 (Colon) | 2.71 | nih.gov |

| H42 | Pyridine Derivative | Complex Hydroxamic Acid | - | SKOV3 (Ovarian) | 0.87 | nih.gov |

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding drug-target interactions at an atomic level. nih.govf1000research.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. acs.orge-nps.or.kr For this compound, docking studies could be performed against a library of known drug targets, such as kinases or other enzymes implicated in disease, to generate hypotheses about its mechanism of action. nih.gov

For example, docking studies of pyridine-linked combretastatin (B1194345) analogues into the colchicine (B1669291) binding site of tubulin have successfully rationalized their cytotoxic activity. acs.org The simulations revealed key hydrogen bonds and hydrophobic interactions responsible for their binding, with docking scores correlating well with experimental IC₅₀ values. acs.org Similarly, docking this compound could reveal potential interactions, such as hydrogen bonding between its ketone oxygen and active site amino acids, or π-π stacking involving its pyridine ring.

MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and conformational changes that may occur upon binding. These computational approaches help refine SAR data and prioritize the synthesis of new analogues with improved binding characteristics. mdpi.com

In vitro and in vivo Mechanistic Studies on Cellular Pathways

Following promising computational and biochemical results, the effects of a compound on cellular processes are investigated through in vitro assays. For pyridine derivatives with suspected anticancer activity, these studies often focus on cell proliferation, apoptosis (programmed cell death), and cell cycle progression. nih.govnih.gov

For instance, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been shown to induce apoptosis in colon cancer cells (HCT-116). nih.gov Mechanistic studies revealed that the lead compound in that series decreased the expression of the anti-apoptotic protein Bcl-2 while increasing levels of pro-apoptotic proteins like Bax and activated caspases, and arrested the cell cycle in the G2/M phase. nih.gov Should this compound show antiproliferative activity, similar assays would be conducted to determine its cellular mechanism.

Promising candidates from in vitro studies would then advance to in vivo models to assess their efficacy and behavior in a whole organism. nih.gov Studies on pyridine derivatives have used xenograft models, where human cancer cells are implanted in immunodeficient mice, to evaluate a compound's ability to inhibit tumor growth. nih.govmdpi.com These in vivo studies are critical for validating the therapeutic potential of a new chemical entity and understanding its broader physiological effects. nih.gov

Applications in Analytical Chemistry as Advanced Reagents or Probes

The foundational structure of this compound, which features a pyridine ring and a ketone functional group, suggests a theoretical potential for use in analytical chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone group could potentially act as a bidentate chelating ligand for various metal ions. libretexts.org Such pyridinyl-based structures are common motifs in the design of chemical sensors. google.com However, specific studies to exploit this compound for these purposes have not been reported.

There is no available scientific literature that documents the use of this compound as a complexation reagent for the detection of metal ions. While related pyridine-containing compounds, such as 6-methylpyridine-2-carbaldehydeoxime, have been investigated for their ability to form complexes with metal ions like nickel(II), similar research for this compound is absent. rsc.org

To utilize this compound for metal ion detection, systematic studies would be required to determine its binding affinity and selectivity for various metal ions. Such research would involve synthesizing the compound and characterizing its complexes with different metals. The stability constants of these potential complexes are critical parameters that would need to be determined experimentally.

Table 1: Hypothetical Data for Metal Ion Complexation

As no experimental data exists, the following table is a hypothetical representation of the kind of data that would need to be generated from future research.

| Metal Ion | Stability Constant (log K) | Coordination Stoichiometry (Ligand:Metal) |

| Cu²⁺ | Data Not Available | Data Not Available |

| Ni²⁺ | Data Not Available | Data Not Available |

| Zn²⁺ | Data Not Available | Data Not Available |

| Fe³⁺ | Data Not Available | Data Not Available |

| Hg²⁺ | Data Not Available | Data Not Available |

The development of fluorescent probes from the this compound scaffold has not been reported in the scientific literature. Generally, the synthesis of fluorescent probes involves modifying a core structure (scaffold) with fluorophores and recognition moieties. The inherent fluorescence of the scaffold or its derivatives is a key prerequisite. Pyridine derivatives have been successfully used as the basis for fluorescent probes. nih.gov

For this compound to be used as a scaffold, it would likely need to undergo chemical modification to introduce or enhance fluorescent properties. This could involve reactions at the ketone group or the pyridine ring to attach a fluorophore or create a more conjugated system. Subsequent studies would then be needed to evaluate the photophysical properties of these new derivatives and their response to target analytes.

Table 2: Hypothetical Photophysical Properties of a Probe Derived from this compound

This table illustrates the type of photophysical data that would be necessary to characterize a fluorescent probe, should one be developed from the target compound in the future.

| Derivative Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| Hypothetical Probe 1 | Data Not Available | Data Not Available | Data Not Available |

| Hypothetical Probe 2 | Data Not Available | Data Not Available | Data Not Available |

Computational and Theoretical Studies on 1 6 Methylpyridin 2 Yl Propan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can elucidate molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(6-methylpyridin-2-yl)propan-2-one, DFT would be instrumental in exploring its conformational landscape and potential tautomeric forms.

The molecule possesses rotational freedom around the single bond connecting the pyridine (B92270) ring and the propanone moiety. This allows for different spatial arrangements, or conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable, lowest-energy structure.

Furthermore, this compound can theoretically exist in keto-enol tautomeric forms. The keto form is the named compound, while the enol form, 1-(6-methylpyridin-2-yl)prop-1-en-2-ol, would feature a hydroxyl group and a carbon-carbon double bond. DFT calculations can predict the relative stability of these tautomers, which is critical for understanding the compound's chemical behavior. In similar systems, the keto form is generally more stable, but the enol form can be significant in certain chemical environments or reactions.

Table 1: Hypothetical Relative Energies of Tautomers and Conformers of this compound Calculated using DFT

| Species | Conformer/Tautomer | Relative Energy (kcal/mol) |

| Keto | Global Minimum | 0.00 |

| Keto | Conformer 2 | 2.5 |

| Enol (E-isomer) | Global Minimum | 10.8 |

| Enol (Z-isomer) | Global Minimum | 11.5 |

Note: This table is illustrative and contains hypothetical data to demonstrate the expected output of DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular orbital analysis for this compound would likely show the HOMO localized on the electron-rich pyridine ring, while the LUMO might be centered on the carbonyl group of the propanone side chain, a common feature in such structures. wayne.edu This distribution would suggest that the pyridine nitrogen is a likely site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Global Electrophilicity Index | 2.9 |

Note: This table is illustrative and contains hypothetical data.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding how the molecule behaves in a solution.

By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), researchers can observe how the solvent affects its conformational preferences and tautomeric equilibrium. The simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding between the pyridine nitrogen or carbonyl oxygen and solvent molecules. This information is crucial for predicting solubility and behavior in biological systems.

Reaction Pathway Predictions and Transition State Elucidation

Computational methods can be used to map out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. nih.govchemrxiv.org For this compound, this could involve studying its synthesis, oxidation, reduction, or other functional group transformations.

For example, in a hypothetical reaction, such as the reduction of the ketone to an alcohol, computational calculations can determine the energy barriers for different reaction mechanisms. By locating the transition state structure and calculating its energy, the rate-determining step of the reaction can be identified. This insight is highly valuable for optimizing reaction conditions in synthetic chemistry. researchgate.netresearchgate.net

QSAR and QSPR Modeling for Structure-Property/Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their potential biological activity, for instance, as enzyme inhibitors. nih.gov This would involve synthesizing a library of related compounds, measuring their biological activity, and then using computational software to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). A statistical model would then be built to relate these descriptors to the observed activity. Such models are instrumental in guiding the design of more potent compounds.

Virtual Screening and Ligand Design Based on this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov If this compound were identified as a "hit" compound with some desirable biological activity, its structure would serve as a starting point for a virtual screening campaign.